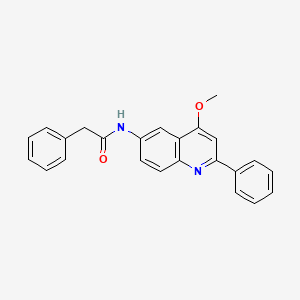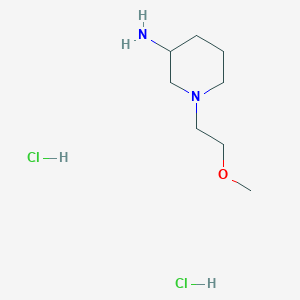
1-(2-Methoxyethyl)piperidin-3-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2-Methoxyethyl)piperidin-3-amine dihydrochloride” is a chemical compound with the CAS Number: 1432681-95-2 . It has a molecular weight of 259.22 and its IUPAC name is 1-(1-(2-methoxyethyl)piperidin-3-yl)ethan-1-amine dihydrochloride . It is stored at 4 degrees Celsius and is in oil form .
Molecular Structure Analysis
The InChI code for “1-(2-Methoxyethyl)piperidin-3-amine dihydrochloride” is 1S/C10H22N2O.2ClH/c1-9(11)10-4-3-5-12(8-10)6-7-13-2;;/h9-10H,3-8,11H2,1-2H3;2*1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
“1-(2-Methoxyethyl)piperidin-3-amine dihydrochloride” has a molecular weight of 231.16 . It is a powder at room temperature .Aplicaciones Científicas De Investigación
Dopamine D2 Receptor Ligands
Recent studies have indicated the significance of the dopamine D2 receptor (D2R) in the treatment of neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. The pharmacophore for high D2R affinity includes aromatic moiety, cyclic amine, central linker, and aromatic/heteroaromatic lipophilic fragment. 1-(2-Methoxyethyl)piperidin-3-amine dihydrochloride, belonging to the 1,4‐disubstituted aromatic cyclic amine group, has been highlighted for its therapeutic potential as a D2R modulator, contributing to the advancement of treatments for these disorders (Jůza et al., 2022).
Catalyst in C-N Bond Forming Reactions
The compound has been recognized for its role in C-N bond forming reactions, particularly in cross-coupling reactions involving aryl halides and arylboronic acids using copper-mediated systems. Such reactions are pivotal in the synthesis of various organic compounds, and 1-(2-Methoxyethyl)piperidin-3-amine dihydrochloride serves as a critical component, enhancing the efficiency and outcome of these reactions (Kantam et al., 2013).
Nucleophilic Aromatic Substitution
In the realm of organic chemistry, the compound participates in nucleophilic aromatic substitution reactions. For instance, it reacts with nitro compounds like 1,2,4-trinitrobenzene or o-dinitrobenzene to yield products such as 2,4-dinitro-1-piperidinobenzene or 2-nitro-1-piperidinobenzene, respectively. These reactions are fundamental in synthesizing various aromatic compounds and exploring reaction mechanisms (Pietra & Vitali, 1972).
Analytical Methods for Biogenic Amines
1-(2-Methoxyethyl)piperidin-3-amine dihydrochloride is also relevant in the field of food chemistry, particularly in the analysis of biogenic amines in foods. Its structure and properties aid in the understanding and development of analytical methods to quantify biogenic amines, contributing to food safety and quality assurance (Önal, 2007).
Synthesis of N-Heterocycles
The compound is used in the synthesis of N-heterocycles via sulfinimines, particularly in the stereoselective synthesis of amines and their derivatives. This highlights its role in creating structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are crucial in natural products and therapeutically relevant compounds (Philip et al., 2020).
Safety and Hazards
The compound has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
1-(2-methoxyethyl)piperidin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O.2ClH/c1-11-6-5-10-4-2-3-8(9)7-10;;/h8H,2-7,9H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFPFZZPPQMIQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC(C1)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)piperidin-3-amine dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2469341.png)
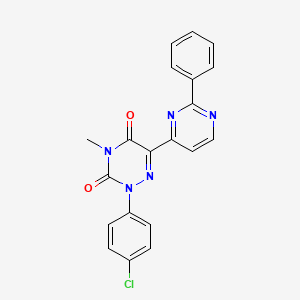

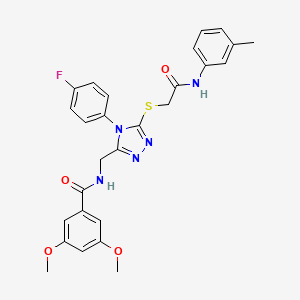
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(2-oxo-2-phenylacetyl)benzoate](/img/structure/B2469347.png)

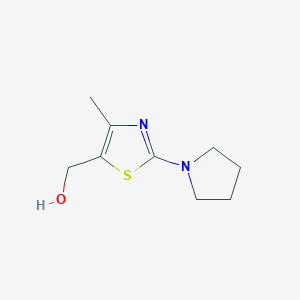

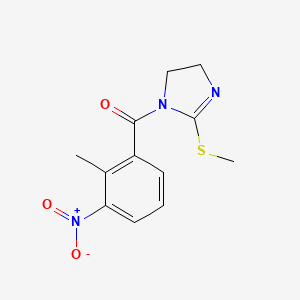
![(E)-4-(Dimethylamino)-N-[(5-fluoro-1H-benzimidazol-4-yl)methyl]but-2-enamide](/img/structure/B2469352.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2469355.png)


